The compound (E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the purine family. It is characterized by the presence of a hydrazine group and a chlorobenzylidene moiety, which contribute to its unique chemical properties and potential biological activities.
This compound is classified under the category of purine derivatives, specifically as a hydrazone due to the presence of a hydrazine linkage. Its CAS number is 1203432-95-4, and it has a molecular formula of C16H17ClN6O2 with a molecular weight of 360.80 g/mol . The compound has been studied for its potential applications in medicinal chemistry, particularly in the development of antiproliferative agents.
The synthesis of (E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the condensation reaction between an appropriate hydrazine derivative and a substituted aldehyde or ketone.
The molecular structure of (E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione features:
The structural formula can be represented as follows:
This structure allows for various interactions that may influence its biological activity .
The compound can participate in several chemical reactions typical for purines and hydrazones:
These reactions are significant for modifying the compound to enhance its pharmacological properties .
The mechanism of action for (E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is not fully elucidated but is believed to involve:
The physical properties of (E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione include:
Chemical properties include:
This compound has potential applications in various fields:
Research continues into optimizing this compound's structure for enhanced efficacy and reduced toxicity in therapeutic applications .
This hybrid purine-hydrazone compound represents a structurally novel class of bioactive molecules with multimodal therapeutic potential. The strategic incorporation of a 2-chlorobenzylidene moiety enhances its membrane permeability and target specificity compared to simpler purine derivatives like theobromine (CAS 83-67-0) [5]. Its unique architecture combines three pharmacologically significant domains: a purine core for nucleic acid interactions, a hydrazone bridge for metal chelation and dynamic bonding, and a chlorinated aromatic system for hydrophobic recognition. This tripartite structure enables simultaneous engagement with multiple biological targets—including phosphodiesterases (PDEs), adenosine receptors, and microbial enzymes—making it a compelling candidate for polypharmacological applications in oncology, infectious disease, and inflammation [1] [2].
The compound emerged during structure-activity relationship (SAR) explorations of 8-hydrazinyl purine derivatives circa 2010–2015, building upon classical methylxanthine scaffolds. Early studies on purine diones like 7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 519-37-9) revealed limited bioactivity, prompting strategic modifications at the C8 position . Researchers subsequently incorporated arylhydrazone side chains, discovering that chlorobenzylidene variants exhibited enhanced potency. The ortho-chloro isomer (CAS 1203446-10-9) specifically demonstrated superior metabolic stability over para-chloro (CAS 374908-38-0) and hydroxybenzylidene (CAS 302798-92-1) analogs due to steric shielding of the hydrazone bond from hydrolytic enzymes [1] [4]. This positional isomerism has since become a critical design parameter in purine-based drug discovery.
Primary research objectives include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: